5-Bromo-2-(mercaptomethyl)phenol
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Overview
Description
5-Bromo-2-(mercaptomethyl)phenol: is an organic compound characterized by a bromine atom, a mercaptomethyl group, and a phenol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(mercaptomethyl)phenol typically involves the bromination of 2-(mercaptomethyl)phenol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The process may involve the use of bromine or other brominating agents in the presence of a catalyst such as iron powder .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(mercaptomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(mercaptomethyl)phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Bromo-2-(mercaptomethyl)phenol is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the development of biochemical assays and as a probe in molecular biology studies .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or as part of drug delivery systems.
Industry: In industrial applications, this compound is used in the manufacture of specialty chemicals, polymers, and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(mercaptomethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and mercaptomethyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The phenol group can also participate in hydrogen bonding and other interactions that enhance the compound’s efficacy .
Comparison with Similar Compounds
- 5-Bromo-2-methylphenol
- 5-Bromo-2-chlorophenol
- 5-Bromo-2-hydroxybenzaldehyde
Comparison: Compared to these similar compounds, 5-Bromo-2-(mercaptomethyl)phenol is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H7BrOS |
---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
5-bromo-2-(sulfanylmethyl)phenol |
InChI |
InChI=1S/C7H7BrOS/c8-6-2-1-5(4-10)7(9)3-6/h1-3,9-10H,4H2 |
InChI Key |
WYAWBEDBNMKMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CS |
Origin of Product |
United States |
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